REACTION_CXSMILES
|
[CH3:1][CH:2]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[C:10]([C:17]([F:20])([F:19])[F:18])[CH:9]=2)[CH2:6][CH2:5][NH:4][C:3]1=[O:21]>CO.[Pd]>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([N:7]2[CH2:6][CH2:5][NH:4][C:3](=[O:21])[CH:2]2[CH3:1])=[CH:9][C:10]=1[C:17]([F:20])([F:19])[F:18]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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after 45 min insoluble material was removed by filtration through diatomaceous earth
|
Duration
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45 min
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)N1C(C(NCC1)=O)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |